AMG-Tie2-1

Vue d'ensemble

Description

AMG-Tie2-1 is an inhibitor of tunica interna endothelial cell kinase 2 (Tie2) and VEGF receptor 2 (VEGFR2) with IC50 values of 1 and 3 nM, respectively, in a homogenous time-resolved fluorescence (HTRF) assay. It inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA. hy926 human endothelial cells (IC50 = 10 nM).

This compound is an inhibitor of tunica interna endothelial cell kinase 2 (Tie2) and VEGF receptor 2 (VEGFR2).

Applications De Recherche Scientifique

AMG-Tie2-1 : Analyse complète des applications de la recherche scientifique

Recherche sur le cancer : this compound est un puissant inhibiteur de Tie2 et de VEGFR2, qui sont essentiels à l’angiogenèse tumorale. Il a été démontré qu’il inhibait l’autophosphorylation de Tie2 induite par l’angiopoïétine 1 dans les cellules endothéliales humaines, ce qui suggère son potentiel en tant que cible pour la thérapie antiangiogénique des tumeurs . Des niveaux élevés d’ANG2, que this compound cible, ont été associés à divers types de cancer et sont fortement liés à l’angiogenèse et à la progression tumorale .

Recherche cardiovasculaire : Dans la recherche cardiovasculaire, le ciblage de la voie de signalisation Angiopoïétine-2/Tie2 par this compound a des implications pour l’amélioration de la formation de nouveaux vaisseaux. Des études ont rapporté une activité proangiogénique d’Ang2 par l’intermédiaire de la voie de signalisation Tie2 dans les cellules progénitrices endothéliales, ce qui pourrait être bénéfique pour le traitement des troubles vasculaires .

Mécanisme D'action

Target of Action

AMG-Tie2-1 primarily targets two key proteins: Tie2 and VEGFR2 . Tie2 is a receptor tyrosine kinase found on endothelial cells, while VEGFR2 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis .

Mode of Action

This compound acts as an inhibitor of both Tie2 and VEGFR2 . It binds to these receptors, preventing their activation and subsequent downstream signaling . This inhibition disrupts the angiogenic processes regulated by these proteins, thereby affecting tumor growth and metastasis .

Biochemical Pathways

The Tie2 and VEGFR2 pathways are central to the mechanism of action of this compound. The angiopoietins Ang1 (ANGPT1) and Ang2 (ANGPT2) are secreted factors that bind to Tie2 and regulate angiogenesis . Ang1 activates Tie2 to promote blood vessel maturation and stabilization. In contrast, Ang2, which is highly expressed by tumor endothelial cells, is thought to inhibit Tie2 activity and destabilize blood vessels, thereby facilitating VEGF-dependent vessel growth . This compound inhibits these processes by blocking the activation of Tie2 .

Result of Action

The inhibition of Tie2 and VEGFR2 by this compound results in decreased tumor growth and metastasis . By blocking the activation of these receptors, this compound disrupts the angiogenic processes that tumors rely on for growth and spread .

Analyse Biochimique

Biochemical Properties

AMG-Tie2-1 inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA.hy926 human endothelial cells . It interacts with the Tie2 receptor, a tyrosine kinase receptor for the angiopoietin ligands . The interaction between this compound and these biomolecules is crucial for its function in vascular development and function .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, it inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA.hy926 human endothelial cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA.hy926 human endothelial cells . This inhibition leads to a decrease in Tie2 activity, showing that this compound is a Tie2 activator .

Temporal Effects in Laboratory Settings

It is known that this compound inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA.hy926 human endothelial cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the angiopoietin/Tie signaling pathway, a major endothelial signaling pathway regulating vascular quiescence, permeability, stability, and growth

Propriétés

IUPAC Name |

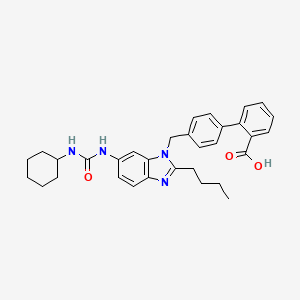

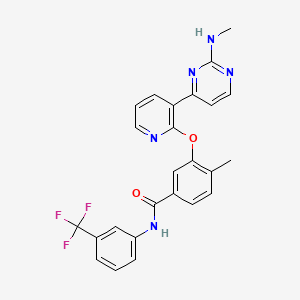

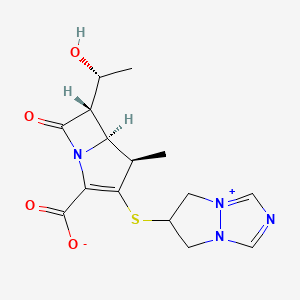

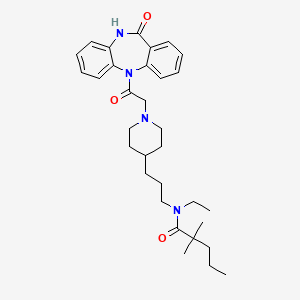

4-methyl-3-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxy-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N5O2/c1-15-8-9-16(22(34)32-18-6-3-5-17(14-18)25(26,27)28)13-21(15)35-23-19(7-4-11-30-23)20-10-12-31-24(29-2)33-20/h3-14H,1-2H3,(H,32,34)(H,29,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIWALRWYYSHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=C(C=CC=N3)C4=NC(=NC=C4)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582974 | |

| Record name | 4-Methyl-3-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870223-96-4 | |

| Record name | 4-Methyl-3-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

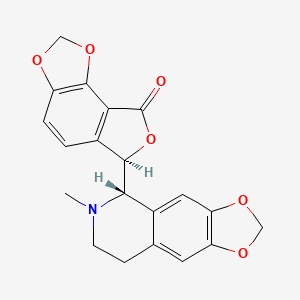

![(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1666970.png)